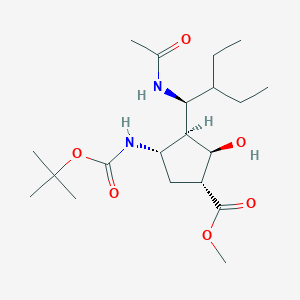![molecular formula C34H36N4O4Pt B15132457 3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;platinum(2+)](/img/structure/B15132457.png)
3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;platinum(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;platinum(2+) is a complex organometallic compound It features a porphyrin core, which is a macrocyclic structure commonly found in many biological molecules, such as hemoglobin and chlorophyll
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;platinum(2+) typically involves the following steps:
Synthesis of the Porphyrin Core: The porphyrin core can be synthesized through the condensation of pyrrole and aldehyde derivatives under acidic conditions.
Metalation: The final step involves the coordination of the platinum(2+) ion to the porphyrin ring. This is usually done by reacting the porphyrin derivative with a platinum salt, such as platinum(II) chloride, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the porphyrin ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the platinum center, potentially altering its oxidation state and coordination environment.
Substitution: The compound can participate in substitution reactions, where ligands around the platinum center can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions can be facilitated by using various nucleophiles, such as halides or phosphines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or epoxidized derivatives, while reduction could produce different platinum oxidation states.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its catalytic properties. The platinum center can facilitate various chemical transformations, making it useful in organic synthesis and industrial catalysis.
Biology and Medicine
In biology and medicine, the compound’s porphyrin core allows it to interact with biological molecules, potentially serving as a photosensitizer in photodynamic therapy for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a promising candidate for targeted cancer therapies.
Industry
In industry, the compound’s catalytic properties can be harnessed for processes such as hydrogenation and oxidation reactions. Its stability and reactivity make it suitable for use in various industrial applications.
Mécanisme D'action
The mechanism of action of 3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;platinum(2+) involves its ability to coordinate to various substrates through the platinum center. This coordination can activate the substrates towards various chemical transformations. In biological systems, the compound can generate reactive oxygen species upon light activation, leading to oxidative damage in targeted cells, such as cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraphenylporphyrin Platinum(II): Similar in structure but with phenyl groups instead of carboxyethyl and diethyl groups.
Platinum(II) Chloride Porphyrin: Lacks the additional functional groups present in the target compound.
Platinum(II) Acetylacetonate Porphyrin: Contains acetylacetonate ligands instead of the carboxyethyl and diethyl groups.
Uniqueness
The unique combination of the porphyrin core with carboxyethyl and diethyl groups, along with the platinum(2+) ion, gives 3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;platinum(2+) distinct properties. These include enhanced solubility, specific reactivity, and potential biological activity, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C34H36N4O4Pt |
|---|---|
Poids moléculaire |
759.8 g/mol |
Nom IUPAC |
3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;platinum(2+) |
InChI |
InChI=1S/C34H38N4O4.Pt/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
Clé InChI |
YRJJAKXBIDDWAB-UHFFFAOYSA-L |
SMILES canonique |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CCC(=O)O)CCC(=O)O)C)C(=C3CC)C)C.[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![azane;5-[2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B15132380.png)
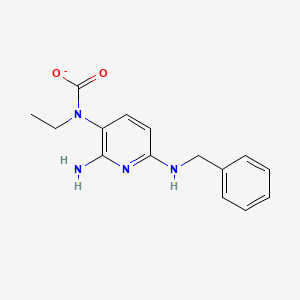
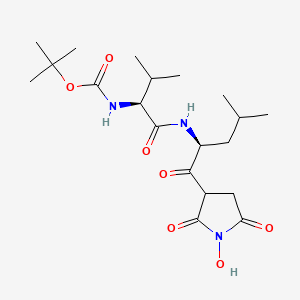
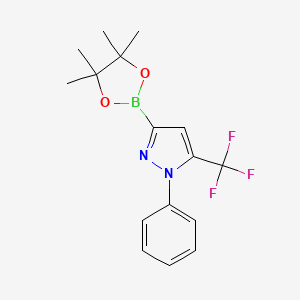
![1'-Benzyl-8-chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B15132416.png)
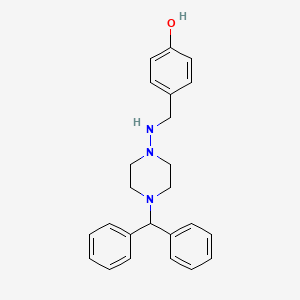
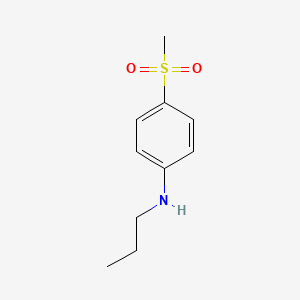
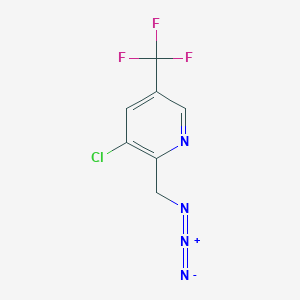
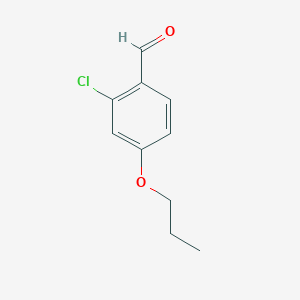
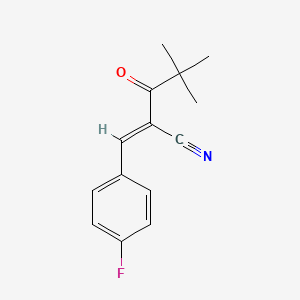
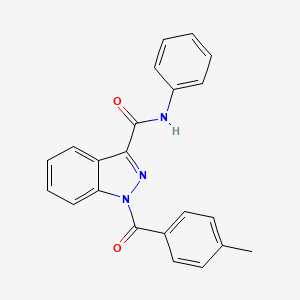
![[1,1'-Biphenyl]-2-sulfonamide, N-[(dimethylamino)methylene]-4'-formyl-](/img/structure/B15132483.png)
